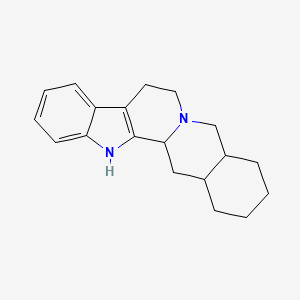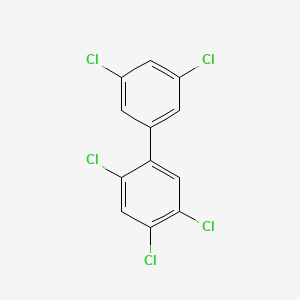
2,3',4,5,5'-ペンタクロロビフェニル
概要
説明
2,3',4,5,5'-Pentachlorobiphenyl, also known as 2,3',4,5,5'-Pentachlorobiphenyl, is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3',4,5,5'-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.39e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3',4,5,5'-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',4,5,5'-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
内分泌かく乱
2,3',4,5,5'-ペンタクロロビフェニルは、内分泌系をかく乱することがわかっています。 マウスの血清総サイロキシン(T4)レベルに影響を与える可能性があります {svg_1}。これは、これらの化合物が哺乳類のホルモンバランスにどのように影響するかを理解するために重要です。
甲状腺機能不全
研究によると、2,3',4,5,5'-ペンタクロロビフェニルはFRTL-5細胞で甲状腺機能不全を引き起こす可能性があります {svg_2}。これは、環境汚染物質が甲状腺機能に与える影響を調べる際に役立ちます。
肝臓T4への影響
この化合物は、肝臓T4の蓄積の増加を通じて、マウスの血清T4レベルを低下させることがわかっています {svg_3}。これは、肝臓機能と代謝を調べる際に重要です。
生殖系への影響
2,3',4,5,5'-ペンタクロロビフェニルへの曝露は、哺乳類の生殖系に悪影響を与える可能性があるとされています {svg_4}。これは、このような化合物への曝露に関連する不妊の問題を理解するために重要です。
毒性に関する研究
この化合物は、体重減少、奇形発生、発がん性、および生殖および免疫系の機能障害など、ポリ塩化ビフェニル(PCB)による毒性に関する研究に使用されてきました {svg_5}.
環境影響に関する研究
2,3',4,5,5'-ペンタクロロビフェニルは、有機汚染物質として持続性があるため、野生生物や生態系への影響を評価する研究によく使用されます {svg_6}.
作用機序
Target of Action
The primary targets of 2,3’,4,5,5’-Pentachlorobiphenyl (PCB118) are the Protein Kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their activity. It increases the levels of Akt, p-Akt (phosphorylated Akt), and p-FoxO3a (phosphorylated FoxO3a), while decreasing the levels of NIS . The overexpression of FoxO3a can reduce NIS promoter activity .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . It also induces autophagy in thyrocytes via the DAPK2/PKD/VPS34 pathway . Additionally, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Pharmacokinetics
It is known that pcb118 can inhibit cell viability in a concentration- and time-dependent manner .
Result of Action
The action of PCB118 leads to thyroid cell dysfunction . It can cause structural damage and dysfunction of the thyroid, decrease sperm motility and sperm count, and increase malformation and testicular cell apoptosis in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PCB118. For instance, continuous exposure to low concentrations of PCB118 can induce abnormal thyroid morphology .
Safety and Hazards
生化学分析
Biochemical Properties
2,3’,4,5,5’-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in disrupting normal cellular functions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the aryl hydrocarbon receptor, a protein that regulates the expression of multiple genes involved in xenobiotic metabolism. The binding of 2,3’,4,5,5’-Pentachlorobiphenyl to this receptor can lead to the activation or inhibition of various metabolic pathways, thereby affecting the overall biochemical balance within the cell .
Cellular Effects
The effects of 2,3’,4,5,5’-Pentachlorobiphenyl on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,3’,4,5,5’-Pentachlorobiphenyl has been shown to induce autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry channels . This process can lead to significant changes in cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2,3’,4,5,5’-Pentachlorobiphenyl exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with the aryl hydrocarbon receptor, which leads to changes in gene expression. Additionally, 2,3’,4,5,5’-Pentachlorobiphenyl can inhibit or activate specific enzymes, thereby altering metabolic pathways. For instance, it has been shown to disrupt the circadian rhythm and fatty acid metabolism by affecting the expression of genes involved in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,5,5’-Pentachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,3’,4,5,5’-Pentachlorobiphenyl has been associated with liver damage and disruption of metabolic processes . These effects are often dose-dependent and can vary based on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2,3’,4,5,5’-Pentachlorobiphenyl in animal models vary with different dosages. At lower doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxic effects. For example, in studies involving Fischer rat thyroid cell line-5 cells, different doses of 2,3’,4,5,5’-Pentachlorobiphenyl were shown to induce autophagy in a dose-dependent manner . High doses of this compound can lead to severe cellular damage and dysfunction.
Metabolic Pathways
2,3’,4,5,5’-Pentachlorobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in the detoxification of foreign substances. The interaction of 2,3’,4,5,5’-Pentachlorobiphenyl with these enzymes can lead to changes in metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3’,4,5,5’-Pentachlorobiphenyl is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of 2,3’,4,5,5’-Pentachlorobiphenyl within specific cellular compartments can significantly influence its activity and function .
Subcellular Localization
The subcellular localization of 2,3’,4,5,5’-Pentachlorobiphenyl is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the accumulation of 2,3’,4,5,5’-Pentachlorobiphenyl in the endoplasmic reticulum can lead to the disruption of protein folding and processing, thereby affecting overall cellular function .
特性
IUPAC Name |
1,2,4-trichloro-5-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)9-4-11(16)12(17)5-10(9)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGYJAIAVPVCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073609 | |
| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-12-7 | |
| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D11835905 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



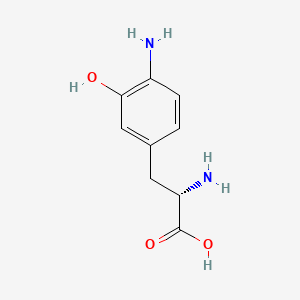

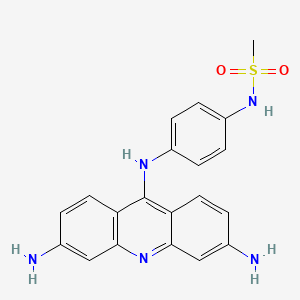
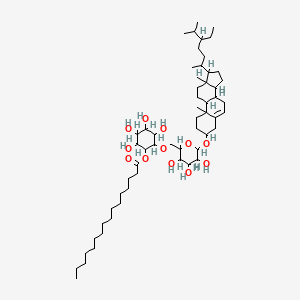
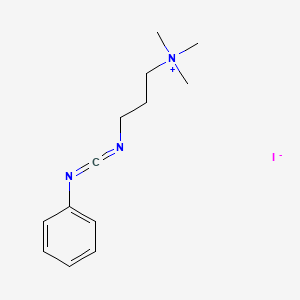
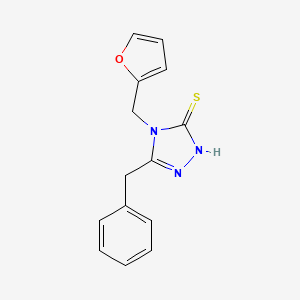

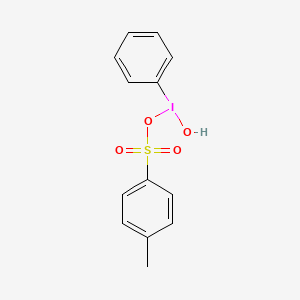
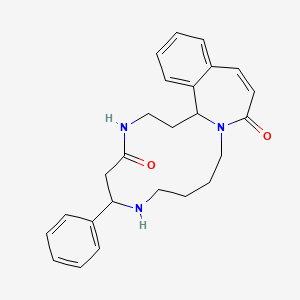
![2-amino-7-hydroxy-4',4',6'-trimethyl-2'-oxo-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B1195808.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B1195809.png)
